
(S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine is an organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring-like structure that includes one or more heteroatoms, such as nitrogen, oxygen, or sulfur. The presence of these heteroatoms imparts unique physico-chemical properties to the compound, making it distinct from other organic compounds.
Métodos De Preparación
The synthesis of (S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves several steps. One common method includes the nucleophilic substitution reaction where the amine group acts as a nucleophile, attacking electrophilic centers. For instance, it can undergo substitution reactions with alkyl halides or acyl chlorides to form N-alkyl or N-acyl derivatives . Another method involves the acylation reaction where the amino group reacts with acyl chlorides or acid anhydrides to form amides . Industrial production methods often involve these reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
(S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions:
Substitution: The amine group can participate in substitution reactions with alkyl halides or acyl chlorides.
Acylation: The amino group can undergo acylation reactions with acyl chlorides or acid anhydrides to form amides.
Reductive Amination: The amine group can participate in reductive amination reactions with carbonyl compounds, such as aldehydes or ketones, to form secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological systems due to its unique properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine can be compared with other similar heterocyclic compounds, such as:
3-chloropyridin-2-amine: This compound shares a similar pyridine ring structure and undergoes similar chemical reactions.
Pyrrolidinyl urea: This compound is used as a kinase inhibitor and has applications in the treatment of various diseases.
Thiourea: This compound is used in the synthesis of pharmaceuticals and has similar chemical properties.
The uniqueness of this compound lies in its specific structure and the presence of the trifluoroethan-1-amine group, which imparts distinct properties and reactivity.
Propiedades
Fórmula molecular |
C7H6ClF3N2 |
|---|---|
Peso molecular |
210.58 g/mol |
Nombre IUPAC |
(1S)-1-(4-chloropyridin-3-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-1-2-13-3-4(5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1 |
Clave InChI |
PGGYGKSJEXQAQS-LURJTMIESA-N |
SMILES isomérico |
C1=CN=CC(=C1Cl)[C@@H](C(F)(F)F)N |
SMILES canónico |
C1=CN=CC(=C1Cl)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


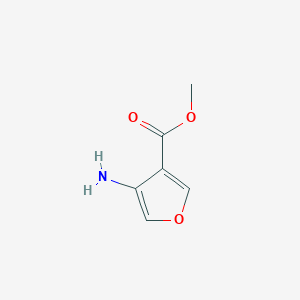
![6-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13032842.png)
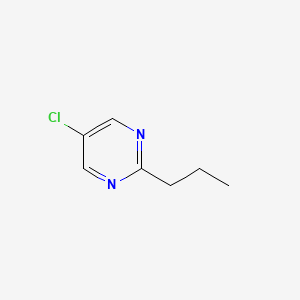

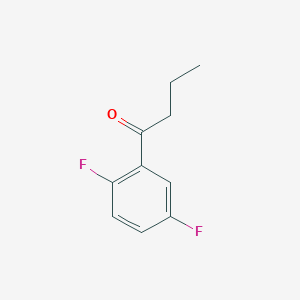
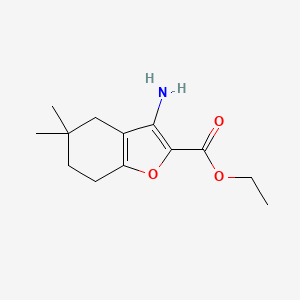
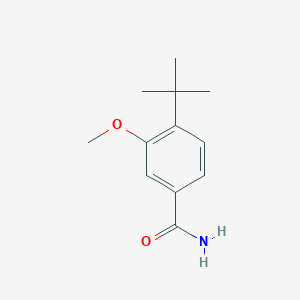

![6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxole-6-carbonitrile](/img/structure/B13032878.png)
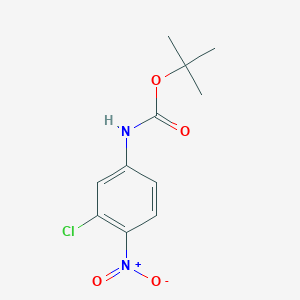
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol](/img/structure/B13032881.png)
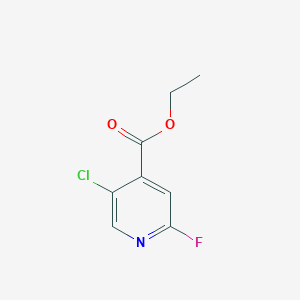
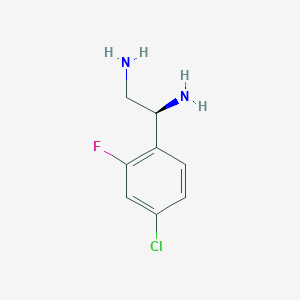
![tert-butylN-[cis-5-fluoroazepan-4-yl]carbamate](/img/structure/B13032891.png)
